(6-Phenylpyrazin-2-yl)hydrazine
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Overview
Description
(6-Phenylpyrazin-2-yl)hydrazine is a nitrogen-containing heterocyclic compound with a pyrazine ring substituted with a phenyl group at the 6-position and a hydrazine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenylpyrazin-2-yl)hydrazine typically involves the reaction of 6-phenylpyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is subsequently cyclized to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (6-Phenylpyrazin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and substituted pyrazines with various functional groups .
Scientific Research Applications
(6-Phenylpyrazin-2-yl)hydrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (6-Phenylpyrazin-2-yl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrazine ring can also interact with DNA and proteins, contributing to its biological effects .
Comparison with Similar Compounds
(5-Phenylpyrazin-2-yl)hydrazine: Similar structure but with the phenyl group at the 5-position.
Pyrrolopyrazine derivatives: Contain a pyrrole ring fused to a pyrazine ring, exhibiting different biological activities.
Pyrazole derivatives: Five-membered rings with two adjacent nitrogen atoms, showing diverse applications in pharmaceuticals and agrochemicals.
Uniqueness: (6-Phenylpyrazin-2-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10N4 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
(6-phenylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C10H10N4/c11-14-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,13,14) |
InChI Key |
VOOPQDBJGWHXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=N2)NN |
Origin of Product |
United States |
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